N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Structural Analysis and Hydrogen Bonding : A study by Kaur et al. (2013) on a compound closely related to N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide, known as amicarbazone, analyzed its crystal structure. They found that the triazole ring and carboxamide group are almost coplanar, primarily due to an intramolecular N—H⋯O hydrogen bond. The crystal packing is dominated by N—H⋯O and N—H⋯N hydrogen bonds, forming infinite chains along a specific axis (Kaur, Butcher, Jasinski, Yathirajan, & Siddaraju, 2013).
Synthesis and Antioxidant Properties : Alkan et al. (2008) conducted a study focusing on the synthesis, acidity, and antioxidant properties of novel 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. They characterized these compounds using various spectroscopic methods and assessed their antioxidant activities (Alkan, Yüksek, Gürsoy-Kol, & Calapoğlu, 2008).
De-tert-butylation Studies : Research by RashidiN. and BeradB. (2012) on 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione involved synthesizing new compounds from N-tert-butyl-2-aroyl thiosemicarbazide. These compounds were characterized by various spectral data, and the study explored the de-tert-butylation process (RashidiN. & BeradB., 2012).
Acidity and Biological Activity : Yüksek et al. (2004) synthesized and characterized new potential biologically active 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. Their study included potentiometric titrations in various solvents to determine acidity and also screened these compounds for antioxidant activities (Yüksek, Alkan, Ocak, Bahçeci, Ocak, & Özdemir, 2004).
Alkylation Reactions in Acid Media : A study by Sukhanova et al. (2008) investigated the reaction of 3-nitro-1,2,4-triazoles with secondary and tertiary alcohols in concentrated sulfuric acid. The study explored the regioselectivity and isomerization processes in these alkylation reactions (Sukhanova, Sakovich, & Sukhanov, 2008).
Mechanism of Action
Target of Action
The primary target of Amicarbazone Impurity 1 is Photosystem II (PSII) . PSII is a key component of the photosynthetic electron transport chain in plants, which plays a crucial role in the conversion of light energy into chemical energy.
Mode of Action
Amicarbazone Impurity 1 acts as a potent inhibitor of photosynthetic electron transport . It induces chlorophyll fluorescence and interrupts oxygen evolution by binding to the QB domain of PSII . This mode of action is similar to the triazines and the triazinones classes of herbicides .
Biochemical Pathways
The compound affects the photosynthetic electron transport pathway by inhibiting PSII . This inhibition disrupts the conversion of light energy into chemical energy, leading to the cessation of photosynthesis. The downstream effects include chlorosis, stunted growth, tissue necrosis, and death of the plant .
Pharmacokinetics
Its efficacy as both a foliar- and root-applied herbicide suggests that absorption and translocation of this compound is very rapid
Result of Action
The molecular and cellular effects of Amicarbazone Impurity 1’s action include the disruption of photosynthetic electron transport, leading to the cessation of photosynthesis . Phenotypically, sensitive plants exposed to this compound exhibit chlorosis, stunted growth, tissue necrosis, and eventually death .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-tert-butyl-5-oxo-3-propan-2-yl-4H-1,2,4-triazole-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-6(2)7-11-8(15)14(13-7)9(16)12-10(3,4)5/h6H,1-5H3,(H,12,16)(H,11,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCMVNPWNQNEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)N1)C(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674036 |
Source
|
Record name | Desamino amicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889062-05-9 |
Source
|
Record name | N-(1,1-Dimethylethyl)-2,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889062-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desamino amicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the intramolecular hydrogen bonding observed in the crystal structure of N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide?
A1: The research highlights that the triazole ring and carboxamide group within each this compound molecule are nearly coplanar. This is attributed to the intramolecular N—H⋯O hydrogen bond []. This planarity could influence the molecule's overall shape and potentially impact its interactions with other molecules or biological targets.
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